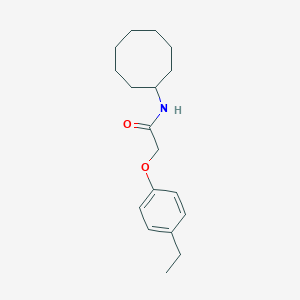
N-cyclooctyl-2-(4-ethylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclooctyl-2-(4-ethylphenoxy)acetamide, also known as CR665, is a novel compound that has been synthesized and investigated for its potential applications in scientific research. This compound belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors, which are known to modulate the endocannabinoid system. The endocannabinoid system plays a crucial role in regulating various physiological and pathological processes, including pain, inflammation, anxiety, and depression.
Wissenschaftliche Forschungsanwendungen
N-cyclooctyl-2-(4-ethylphenoxy)acetamide has been investigated for its potential applications in various scientific research fields, including pain management, inflammation, anxiety, and depression. In preclinical studies, N-cyclooctyl-2-(4-ethylphenoxy)acetamide has been shown to exhibit potent analgesic effects in animal models of acute and chronic pain. It has also been reported to reduce inflammation in animal models of inflammatory bowel disease and arthritis. Moreover, N-cyclooctyl-2-(4-ethylphenoxy)acetamide has been shown to exhibit anxiolytic and antidepressant effects in animal models of anxiety and depression.
Wirkmechanismus
N-cyclooctyl-2-(4-ethylphenoxy)acetamide exerts its pharmacological effects by inhibiting the activity of FAAH, which is an enzyme that hydrolyzes endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting FAAH, N-cyclooctyl-2-(4-ethylphenoxy)acetamide increases the levels of endocannabinoids, which in turn activate cannabinoid receptors in the brain and peripheral tissues. The activation of cannabinoid receptors leads to various physiological effects, including pain relief, anti-inflammatory effects, and anxiolytic and antidepressant effects.
Biochemical and physiological effects:
N-cyclooctyl-2-(4-ethylphenoxy)acetamide has been shown to increase the levels of endocannabinoids such as anandamide and 2-AG in various tissues, including the brain, spinal cord, and peripheral tissues. This increase in endocannabinoid levels leads to the activation of cannabinoid receptors, which in turn modulate various physiological processes. In preclinical studies, N-cyclooctyl-2-(4-ethylphenoxy)acetamide has been shown to exhibit potent analgesic effects, reduce inflammation, and exhibit anxiolytic and antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-cyclooctyl-2-(4-ethylphenoxy)acetamide in lab experiments is its specificity for FAAH inhibition. Unlike other FAAH inhibitors, N-cyclooctyl-2-(4-ethylphenoxy)acetamide does not inhibit other enzymes such as fatty acid binding proteins (FABPs) or monoacylglycerol lipase (MAGL), which can complicate the interpretation of results. However, one of the limitations of using N-cyclooctyl-2-(4-ethylphenoxy)acetamide is its relatively low solubility in aqueous solutions, which can make it challenging to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the investigation of N-cyclooctyl-2-(4-ethylphenoxy)acetamide. One area of interest is the potential use of N-cyclooctyl-2-(4-ethylphenoxy)acetamide in the treatment of neuropathic pain, which is a type of chronic pain that is difficult to manage with current therapies. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of N-cyclooctyl-2-(4-ethylphenoxy)acetamide in humans, which could inform the development of clinical trials. Additionally, the investigation of the effects of N-cyclooctyl-2-(4-ethylphenoxy)acetamide on other physiological processes, such as appetite and sleep, could provide further insight into its potential therapeutic applications.
Synthesemethoden
The synthesis of N-cyclooctyl-2-(4-ethylphenoxy)acetamide involves the reaction of cyclooctylamine with 4-ethylphenyl chloroacetate in the presence of a base, followed by hydrolysis of the resulting ester with sodium hydroxide. The final product is obtained after purification by column chromatography. This method has been reported to yield N-cyclooctyl-2-(4-ethylphenoxy)acetamide in high purity and yield.
Eigenschaften
Molekularformel |
C18H27NO2 |
|---|---|
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
N-cyclooctyl-2-(4-ethylphenoxy)acetamide |
InChI |
InChI=1S/C18H27NO2/c1-2-15-10-12-17(13-11-15)21-14-18(20)19-16-8-6-4-3-5-7-9-16/h10-13,16H,2-9,14H2,1H3,(H,19,20) |
InChI-Schlüssel |
ACCBCVIRBHOGFU-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2CCCCCCC2 |
Kanonische SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2CCCCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({4-bromo-2-[(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}methyl)benzonitrile](/img/structure/B297351.png)
![2-({5-bromo-2-methoxy-4-[(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}methyl)benzonitrile](/img/structure/B297352.png)

![4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzylidene}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B297354.png)
![4-({5-[4-chloro-3-(trifluoromethyl)phenyl]-2-furyl}methylene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B297356.png)
![ethyl 2-chloro-5-[8-(diphenylmethylidene)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl]benzoate](/img/structure/B297358.png)
![(Z)-2-((4-((7-(2-chlorophenyl)-9-oxo-5H-benzo[h]thiazolo[2,3-b]quinazolin-10(6H,7H,9H)-ylidene)methyl)-2-ethoxyphenoxy)methyl)benzonitrile](/img/structure/B297360.png)
![(Z)-7-(2-methoxyphenyl)-10-((2-(prop-2-yn-1-yloxy)naphthalen-1-yl)methylene)-7,10-dihydro-5H-benzo[h]thiazolo[2,3-b]quinazolin-9(6H)-one](/img/structure/B297363.png)
![N-[4-bromo-2-(propan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B297366.png)



amino]-N-(4-phenoxyphenyl)acetamide](/img/structure/B297376.png)
amino]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B297377.png)